molecular formula C7H15NO2 B1661162 4-(Hydroxymethyl)-4-azepanol CAS No. 884586-69-0

4-(Hydroxymethyl)-4-azepanol

Cat. No.: B1661162
CAS No.: 884586-69-0
M. Wt: 145.20
InChI Key: MKPXURNJQSOPIP-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-azepanol is a hypothetical derivative of azepane, a seven-membered cyclic amine. The compound features both a hydroxyl (-OH) and a hydroxymethyl (-CH$_2$OH) group at the 4-position of the azepane ring (Figure 1).

Properties

CAS No.

884586-69-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20

IUPAC Name

4-(hydroxymethyl)azepan-4-ol

InChI

InChI=1S/C7H15NO2/c9-6-7(10)2-1-4-8-5-3-7/h8-10H,1-6H2

InChI Key

MKPXURNJQSOPIP-UHFFFAOYSA-N

SMILES

C1CC(CCNC1)(CO)O

Canonical SMILES

C1CC(CCNC1)(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 4-Azepanol (Hexahydro-1H-azepin-4-ol)

Structure : Azepane ring with a hydroxyl group at the 4-position.
Molecular Weight : 115.18 g/mol (base compound); hydrochloride salt (151.63 g/mol) is commercially available .
Key Differences :

  • Lacks the hydroxymethyl group, reducing steric bulk and hydrogen-bonding capacity.

Aromatic Analog: 4-(Hydroxymethyl)phenol

Structure : Benzene ring with hydroxyl and hydroxymethyl groups at the 4-position.
Molecular Weight : 124.14 g/mol .
Key Differences :

  • Aromatic vs. aliphatic ring systems: The benzene ring in 4-(Hydroxymethyl)phenol confers rigidity and planar geometry, contrasting with the flexible azepane ring.
  • Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in azepanol derivatives (pKa ~15–16).

Cycloalkane Derivatives: 4-[4-(Hydroxymethyl)cyclohexyl]phenol

Structure: Cyclohexane ring with hydroxymethyl and phenol substituents. Molecular Weight: ~234 g/mol (calculated) . Pharmacological Activity:

  • Acts as a selective estrogen receptor β (ERβ) agonist.
  • The hydroxymethyl group on the cyclohexane ring optimizes the O-O interatomic distance (10.7 Å) for ERβ binding, suggesting steric precision in receptor-ligand interactions .
    Comparison to Azepane Derivative :

Heterocyclic Compound: 5-Hydroxymethylfurfural (5-HMF)

Structure : Furan ring with hydroxymethyl and aldehyde groups.
Molecular Weight : 126.11 g/mol .
Natural Occurrence : Found in herbal extracts (e.g., Alpiniae oxyphyllae and Castanea mollissima) and linked to antioxidant activity.
Key Differences :

  • The furan ring’s conjugated system contrasts with azepane’s saturated structure, affecting electronic properties and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) Pharmacological Activity Source
4-(Hydroxymethyl)-4-azepanol Azepane -OH, -CH$_2$OH at C4 Not reported Hypothetical (e.g., CNS targets) N/A
4-Azepanol Azepane -OH at C4 115.18 Not specified
4-(Hydroxymethyl)phenol Benzene -OH, -CH$_2$OH at C4 124.14 Not reported
4-[4-(Hydroxymethyl)cyclohexyl]phenol Cyclohexane + phenol -CH$_2$OH, -OH ~234 ERβ agonist
5-Hydroxymethylfurfural Furan -CH$_2$OH, -CHO 126.11 Antioxidant

Research Findings and Hypotheses

  • Impact of Hydroxymethyl Groups : In cyclohexane derivatives (), the hydroxymethyl group enhances ERβ binding by optimizing ligand-receptor distance. A similar effect may occur in azepane derivatives, though the nitrogen atom could introduce additional hydrogen-bonding interactions .
  • Ring Size and Flexibility: Larger rings (e.g., azepane vs. However, excessive flexibility might reduce selectivity .
  • Synthetic Feasibility: The synthesis of 4-azepanol derivatives () suggests that introducing a hydroxymethyl group via reductive amination or alkylation could be feasible, though steric hindrance may pose challenges.

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